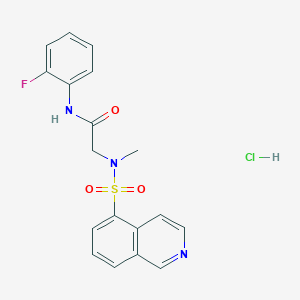
N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H17ClFN3O3S, with a molecular weight of approximately 397.85 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in pain and inflammation pathways. For instance, some derivatives exhibit selective COX-2 inhibition, which is associated with reduced inflammatory responses .
- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT2C), influencing neurotransmitter signaling pathways that regulate mood and anxiety . Functional selectivity at these receptors can lead to antipsychotic effects, as seen in related compounds.
Biological Activity Data
Case Studies
- Antinociceptive Activity : A study demonstrated that related compounds with similar structures exhibited antinociceptive properties through opioid receptor activation and ASIC-1α channel blockage. This suggests that this compound may similarly modulate pain pathways effectively .
- Inflammation Models : In animal models, compounds with sulfonamide groups showed reduced edema formation compared to standard anti-inflammatory drugs like celecoxib. This indicates a promising profile for managing inflammatory conditions .
- Neuroprotection : Research has indicated that derivatives of isoquinoline can protect neuronal cells from damage by inhibiting GSK3β, a target in neurodegenerative diseases. The compound's structure may enhance its neuroprotective capabilities through this pathway .
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-16-7-3-2-6-15(16)19)26(24,25)17-8-4-5-13-11-20-10-9-14(13)17;/h2-11H,12H2,1H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGAHUUVDRHQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













